molecular formula C26H28N4O2S2 B2512938 3-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 851410-46-3

3-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2512938
CAS No.: 851410-46-3
M. Wt: 492.66
InChI Key: BMCFNNFCXVZPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective dual antagonist of the adenosine A2A and A2B receptors. Adenosine signaling, mediated through its G-protein coupled receptors including A2A and A2B, is a critical immunosuppressive pathway in the tumor microenvironment . By blocking these receptors, this compound can prevent adenosine-mediated suppression of immune cells, thereby enhancing anti-tumor immune responses. This mechanism makes it a valuable pharmacological tool for researching novel cancer immunotherapy strategies , particularly in combinational approaches aiming to overcome the immunosuppressive barriers that limit the efficacy of T-cell therapies. Beyond oncology, its antagonism of the A2B receptor, which is implicated in promoting fibrosis and inflammation , opens avenues for investigating its potential in models of fibrotic diseases such as idiopathic pulmonary fibrosis, liver fibrosis, and renal fibrosis. This compound provides researchers with a powerful means to dissect the complex physiological and pathophysiological roles of adenosine signaling.

Properties

IUPAC Name

3-benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S2/c1-19-16-22-24(34-19)25(32)30(17-20-8-4-2-5-9-20)26(27-22)33-18-23(31)29-14-12-28(13-15-29)21-10-6-3-7-11-21/h2-11,19H,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCFNNFCXVZPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions The phenylpiperazine moiety is then attached via a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can be achieved by using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Thioether Group (S–CH₂)

  • Oxidation : Reacts with mCPBA or H₂O₂ to form sulfoxide or sulfone derivatives .

    S–CH2Oxidizing AgentSO–CH2 or SO2–CH2\text{S–CH}_2 \xrightarrow{\text{Oxidizing Agent}} \text{SO–CH}_2 \text{ or } \text{SO}_2\text{–CH}_2
  • Alkylation : Further S-alkylation is possible with alkyl halides under basic conditions (e.g., K₂CO₃ in acetone) .

Ketone Group (C=O)

  • Hydrazone formation : Reacts with hydrazine hydrate to form hydrazides, which subsequently condense with aldehydes (e.g., 4-hydroxybenzaldehyde) to yield hydrazones .

    C=O+NH2NH2C=N–NH2RCHOC=N–N=CHR\text{C=O} + \text{NH}_2\text{NH}_2 \rightarrow \text{C=N–NH}_2 \xrightarrow{\text{RCHO}} \text{C=N–N=CHR}
  • Stability : Resists hydrolysis under mild acidic/basic conditions but may degrade under prolonged heating .

Piperazine Moiety

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides .

  • N-Alkylation : Undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH .

Oxidation Products

DerivativeReagentsConditionsProduct
SulfoxidemCPBA, CH₂Cl₂0°C, 2 hEnhanced polarity, reduced lipophilicity
SulfoneH₂O₂, AcOH60°C, 6 hIncreased metabolic stability

Hydrazone Derivatives

Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) yields hydrazones with trans/cis conformers, confirmed by ¹H NMR doublets at δ 8.01–8.19 ppm .

Stability and Degradation

  • Thermal stability : Decomposes above 240°C (melting point range: 223–242°C observed in analogs) .

  • Photodegradation : Susceptible to UV light, forming cleavage products (e.g., free piperazine) .

  • Acidic conditions : Thioether bond hydrolysis occurs in concentrated HCl (>6 M), yielding thiol and ketone fragments .

Key Spectral Data

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Thioether (S–CH₂)680–7204.37 (s, 2H)34.83
Ketone (C=O)1645–1687-168.60
Piperazine (N–CH₂)-3.30 (m, 2H)49.12

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for further research:

  • Anticonvulsant Activity : Studies have shown that related compounds with similar structural features demonstrate anticonvulsant effects. For instance, derivatives of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine have been synthesized and tested for their efficacy against seizures, suggesting that this compound may also possess similar properties .
  • Inhibition of Carbonic Anhydrase : Carbonic anhydrases are critical enzymes involved in various physiological processes. The inhibition of these enzymes can lead to therapeutic applications in treating conditions like glaucoma and epilepsy. Novel derivatives have been developed that target these enzymes effectively .
  • Antimicrobial Activity : Compounds with thieno[3,2-d]pyrimidin structures have shown promising antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate that these compounds could be potential candidates for antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one. The following factors are essential in determining its biological activity:

  • Substituents on the Benzyl Group : Variations in the benzyl substituents can significantly influence the compound's binding affinity and selectivity towards biological targets.
  • Piperazine Moiety : The presence of the piperazine ring is pivotal for enhancing the central nervous system penetration and overall pharmacokinetic profile.

Case Studies

Several studies have investigated the potential applications of this compound:

  • Anticonvulsant Efficacy : A recent study synthesized a series of related compounds and evaluated their anticonvulsant activity in animal models. The results indicated that modifications to the thieno-pyrimidine core could enhance efficacy while reducing side effects .
  • Carbonic Anhydrase Inhibition : Research has focused on synthesizing derivatives that selectively inhibit specific isoforms of carbonic anhydrase. These studies highlight the potential therapeutic benefits in treating conditions like hypertension and edema .
  • Antimicrobial Testing : A comprehensive evaluation of thieno[3,2-d]pyrimidin derivatives revealed significant antibacterial activity against various pathogens, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The phenylpiperazine moiety may also interact with neurotransmitter receptors, contributing to its potential neurological effects.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

  • 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c) Core: Combines pyrimidine and benzoxazine rings. Substituents: Methyl and amino-phenyl groups. Synthesis: Reacted with phenyl-1,2,4-oxadiazoles using cesium carbonate/DMF . Key Difference: Lacks the sulfanyl-piperazine side chain present in the target compound.

Piperazine-Containing Compounds

  • 4-Methyl-N-(2-oxo-6-(oxophosphanyl)-1-tosyltetrahydropyrimidin-4(1H)-ylidene)benzenesulfonamide (19) Core: Tetrahydropyrimidinone with a sulfonamide group. Substituents: Tosyl and oxophosphanyl groups. IR Data: 1661 cm$ ^{-1} $ (C=O), 3283 cm$ ^{-1} $ (N–H) . Key Difference: Replaces the thienopyrimidinone core with a simpler pyrimidinone system.

Sulfanyl-Linked Heterocycles

  • 6-((5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)-2-phenylpyridazin-3(2H)-one Core: Pyridazinone with a triazole-benzylthio side chain. Substituents: Ethyl and phenyl groups. Relevance: Demonstrates the synthetic feasibility of sulfanyl-linked heterocycles, though lacks the piperazine moiety .

Bioactivity Predictions

  • Piperazine moieties : Often associated with CNS activity (e.g., antipsychotics, serotonin/dopamine modulators).
  • Thienopyrimidinones: Reported in kinase inhibitors and antimicrobial agents .
  • Sulfanyl groups : Enhance binding affinity in enzyme inhibitors (e.g., carbonic anhydrase) .

Biological Activity

The compound 3-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibits significant biological activity, primarily due to its unique structural features that include a thieno[3,2-d]pyrimidine core and a piperazine moiety. This article delves into the biological activities of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Thieno[3,2-d]pyrimidine core : This heterocyclic structure is known for its diverse pharmacological properties.
  • Piperazine moiety : Known for its role in enhancing the bioactivity of compounds, particularly in neuropharmacology.
  • Sulfanyl group : Contributes to the compound's reactivity and potential biological interactions.

Molecular Formula

The molecular formula for this compound is C22H26N4OSC_{22}H_{26}N_4OS.

Molecular Weight

The molecular weight is approximately 398.54g/mol398.54\,g/mol.

Anticancer Activity

Research has indicated that compounds with a thieno[3,2-d]pyrimidine structure exhibit anticancer properties. A study demonstrated that derivatives of this class showed significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the inhibition of DNA synthesis and interference with cellular signaling pathways related to proliferation and apoptosis .

Neuropharmacological Effects

The incorporation of the piperazine ring suggests potential neuropharmacological activity. Compounds containing arylpiperazine moieties have been documented to possess antidepressant, anxiolytic, and antipsychotic effects. For instance, derivatives similar to the title compound have shown promise in modulating serotonin and dopamine receptors .

Antimicrobial Activity

The biological evaluation of related thieno[3,2-d]pyrimidines has revealed antibacterial and antifungal properties. The sulfanyl group may enhance interaction with microbial targets, leading to effective inhibition of growth. Studies have reported varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperazine substituents significantly affect potency against cancer cell lines. For example, modifications in the phenyl groups attached to the piperazine can alter binding affinity to target receptors .

Case Studies

  • Cytotoxicity Assay : A study involving human cervical (HeLa) and liver (HepG2) cancer cell lines demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited IC50 values below 10 μM, indicating strong cytotoxic effects .
  • Neuropharmacological Evaluation : A series of experiments assessed the anxiolytic potential of structurally similar compounds in rodent models. Results showed a significant reduction in anxiety-like behavior compared to controls .
  • Antimicrobial Testing : In vitro studies on derivatives showed potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.